N-Desalkyl-itraconazole
Vue d'ensemble
Description
N-Desalkyl-itraconazole is a major metabolite of itraconazole, a triazole antifungal agent . It is generated by the action of cytochrome P450 3A4 . The molecular formula of this compound is C31H30Cl2N8O4 and its molecular weight is 649.527 .
Synthesis Analysis
This compound is a metabolite of itraconazole, produced via the action of the enzyme cytochrome P450 3A4 . The exact process of synthesis in the human body is complex and involves multiple steps .Molecular Structure Analysis
The molecular structure of this compound is complex, with three chiral centers . It is a 1:1:1:1 racemic mixture of four diastereomers, each possessing three chiral centers .Chemical Reactions Analysis
This compound is a product of the metabolic action of cytochrome P450 3A4 on itraconazole . It is one of the three major metabolites of itraconazole, the others being hydroxy-itraconazole and keto-itraconazole .Applications De Recherche Scientifique
Role in CYP3A4 Inhibition : N-Desalkyl-itraconazole (ND-ITZ), along with other itraconazole metabolites like hydroxy-itraconazole and keto-itraconazole, has been found to contribute significantly to the inhibition of the cytochrome P450 enzyme CYP3A4, which is involved in drug metabolism. This inhibition is important for understanding drug-drug interactions and the metabolism of itraconazole itself. The metabolites of itraconazole, including ND-ITZ, are as potent as or even more potent than itraconazole in inhibiting CYP3A4, which can have clinical significance in the context of drug interactions and adverse effects (Isoherranen et al., 2004).
Effect on Quazepam Metabolism : Research has shown that itraconazole, through its metabolites including ND-ITZ, affects the plasma kinetics of quazepam, a drug used for insomnia. Specifically, itraconazole and its metabolites significantly decreased the peak plasma concentration and area under the plasma concentration-time curve of quazepam's active metabolites, indicating a potential for altered drug efficacy and safety profiles when these substances are co-administered (Kato et al., 2003).
Stereochemical Aspects of Metabolism : The metabolism of itraconazole, including the formation of ND-ITZ, is highly stereoselective both in vitro and in vivo. This study showed that only specific stereoisomers of itraconazole were metabolized by CYP3A4 to produce ND-ITZ and other metabolites. Such stereoselective metabolism can influence the pharmacokinetics and pharmacodynamics of itraconazole (Kunze et al., 2006).
Pharmacokinetics in Clinical Settings : A study developed a method for the simultaneous determination of itraconazole and its metabolites, including ND-ITZ, in human plasma. This method facilitated the understanding of the pharmacokinetics of ND-ITZ in clinical settings, providing insights into the overall behavior of itraconazole and its metabolites in patients (Imoto et al., 2020).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
4-[4-[4-[4-[[(2S,4R)-2-(2,4-dichlorophenyl)-2-(1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]piperazin-1-yl]phenyl]-1H-1,2,4-triazol-5-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H30Cl2N8O4/c32-22-1-10-28(29(33)15-22)31(18-40-20-34-19-36-40)44-17-27(45-31)16-43-26-8-6-24(7-9-26)39-13-11-38(12-14-39)23-2-4-25(5-3-23)41-21-35-37-30(41)42/h1-10,15,19-21,27H,11-14,16-18H2,(H,37,42)/t27-,31-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBAPZOQKYAPBHI-DLFZDVPBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)N3C=NNC3=O)C4=CC=C(C=C4)OCC5COC(O5)(CN6C=NC=N6)C7=C(C=C(C=C7)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1C2=CC=C(C=C2)N3C=NNC3=O)C4=CC=C(C=C4)OC[C@@H]5CO[C@@](O5)(CN6C=NC=N6)C7=C(C=C(C=C7)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H30Cl2N8O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
649.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
89848-41-9 | |
Record name | N-Desalkyl-itraconazole | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0089848419 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-DESALKYL-ITRACONAZOLE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/123KG715O7 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q1: What is known about the potency of N-Desalkyl-itraconazole as a CYP3A4 inhibitor compared to Itraconazole and its other metabolites?
A1: this compound demonstrates significant potency as a CYP3A4 inhibitor. In vitro studies using human liver microsomes have shown that it exhibits an unbound IC50 value of 0.4 nM, indicating a higher inhibitory potency compared to Itraconazole (unbound IC50 of 6.1 nM) and its other metabolites, Hydroxy-itraconazole (unbound IC50 of 4.6 nM) and Keto-itraconazole (unbound IC50 of 7.0 nM) [].
Q2: Does the inhibition of CYP3A4 by Itraconazole metabolites, including this compound, contribute to the overall drug-drug interaction potential of Itraconazole in a clinical setting?
A2: While in vitro data clearly demonstrates the potent CYP3A4 inhibition by this compound and other Itraconazole metabolites [, ], further research is needed to establish their individual contributions to the overall drug-drug interaction potential of Itraconazole in vivo.
Q3: Are there analytical methods available to specifically measure the concentration of this compound in human plasma?
A3: Yes, liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods have been developed and validated for the simultaneous determination of Itraconazole and its metabolites, including this compound, in human plasma [, , ]. These methods provide the sensitivity and specificity needed to quantify these compounds in biological samples for research and clinical applications.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.